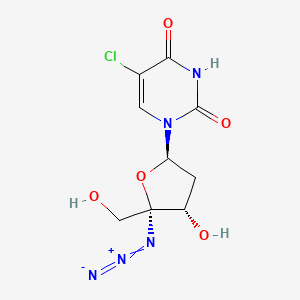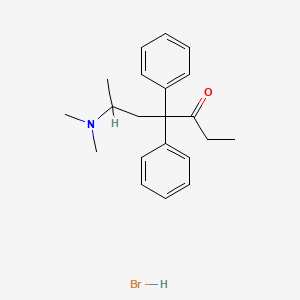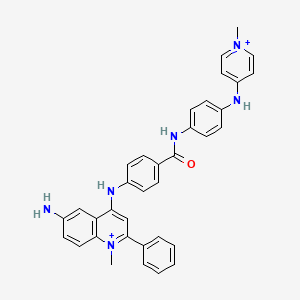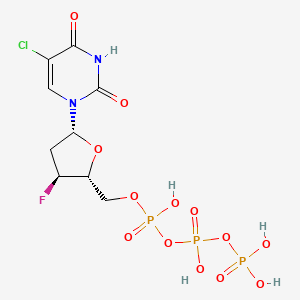
2',3'-Dideoxy-3'-fluoro-5-chlorouridine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to natural nucleotides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly interesting due to its potential antiviral properties and its role in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 3’ position.
Chlorination: Addition of the chlorine atom at the 5 position.
Triphosphorylation: Conversion of the nucleoside to its triphosphate form.
Each of these steps requires specific reagents and conditions. For example, fluorination might involve the use of diethylaminosulfur trifluoride (DAST) under controlled temperature conditions, while chlorination could be achieved using thionyl chloride. The final triphosphorylation step often involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The process also includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Though less common, these reactions can modify the nucleoside’s structure and properties.
Hydrolysis: The triphosphate group can be hydrolyzed to yield the corresponding nucleoside monophosphate or diphosphate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield azido or amino derivatives, while hydrolysis would produce nucleoside monophosphates or diphosphates.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of viral polymerases, thereby preventing viral replication. This is particularly relevant in the context of antiviral research, where the compound’s ability to disrupt viral DNA synthesis is of great interest.
Comparación Con Compuestos Similares
2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate can be compared to other nucleoside analogs such as:
2’,3’-Dideoxy-3’-fluorouridine: Lacks the chlorine atom at the 5 position.
2’,3’-Dideoxy-5-fluorouridine: Lacks the fluorine atom at the 3’ position.
Emtricitabine: Contains a sulfur atom in place of the oxygen in the sugar moiety.
The unique combination of fluorine and chlorine atoms in 2’,3’-Dideoxy-3’-fluoro-5-chlorouridine 5’-triphosphate gives it distinct properties, making it a valuable tool in both research and therapeutic contexts.
Propiedades
Número CAS |
124903-23-7 |
|---|---|
Fórmula molecular |
C9H13ClFN2O13P3 |
Peso molecular |
504.58 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13ClFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
PMXKCWWCCFEDIK-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


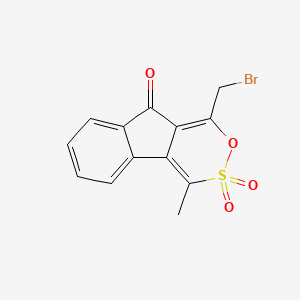
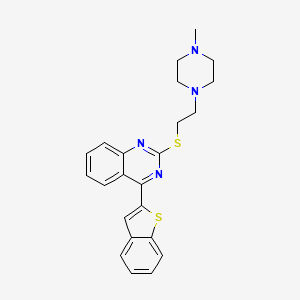
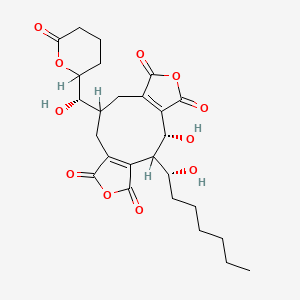
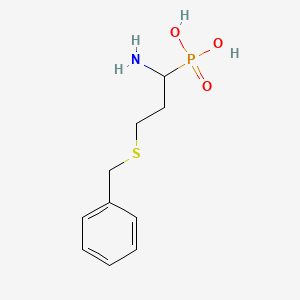


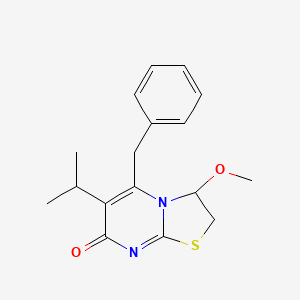

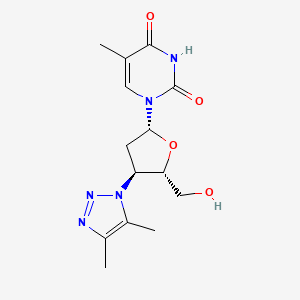
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
